3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride
Description
3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride is a heterocyclic organic compound with a benzoxazine core structure substituted with a hydroxymethyl group at the 2-position and a hydrochloride salt. Key properties include:
- Molecular Formula: C₉H₁₂ClNO₂ (derived from and structural analysis).
- CAS Number: 82756-74-9 .
- Purity: ≥96% (as per commercial availability) .
- Applications: Primarily used as a pharmaceutical intermediate or research reagent in academic and industrial settings, particularly in drug discovery and materials science .
The compound’s benzoxazine scaffold is notable for its stability and versatility in chemical modifications, making it a valuable building block for synthesizing bioactive molecules .
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c11-6-7-5-10-8-3-1-2-4-9(8)12-7;/h1-4,7,10-11H,5-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKOALZNWHBYLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90609-95-3 | |
| Record name | 2H-1,4-Benzoxazine-2-methanol, 3,4-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90609-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via nucleophilic attack of the 2-aminophenol’s amine group on epichlorohydrin, followed by intramolecular cyclization. Sodium hydroxide facilitates deprotonation and stabilizes intermediates, enabling room-temperature completion within 20–60 minutes. Key advantages include:
- High regioselectivity : Exclusive formation of the 3,4-dihydro-2H-benzo[b]oxazin-2-ylmethanol framework without isomeric byproducts.
- Broad substrate tolerance : Electron-withdrawing (NO₂, Cl, Br) and donating (Me) groups on the 2-aminophenol aryl ring are compatible, yielding derivatives in 65–75% isolated yields.
- Scalability : Reactions conducted in water simplify purification and reduce costs.
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid, precipitating the hydrochloride salt. While the original study focuses on racemic methanol derivatives, acidification protocols are standard for analogous compounds, ensuring >95% purity post-crystallization.
Chloroacetyl Chloride-Mediated Benzoxazinone Synthesis and Reduction
A two-step approach from Shridhar et al. involves forming 2,3-dihydro-1,4-benzoxazin-3(4H)-one via 2-aminophenol and chloroacetyl chloride, followed by ketone reduction.
Benzoxazinone Formation
Reaction of 2-aminophenol with chloroacetyl chloride in methylisobutylketone (MIBK) and aqueous NaHCO₃ yields the benzoxazinone intermediate in 50–70% yield (Scheme 1).
Borohydride Reduction to Methanol Derivative
Sodium borohydride reduces the ketone to the secondary alcohol, yielding 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol. Acidification with HCl affords the hydrochloride salt.
- Yield : 60–65% over two steps.
- Drawbacks : Multi-step synthesis increases time and waste, while borohydride handling requires strict anhydrous conditions.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming oxo derivatives.
Reduction: Reduction reactions can be used to modify the benzoxazine ring, potentially leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include oxo derivatives, dihydro derivatives, and substituted benzoxazines, each with distinct chemical and physical properties .
Scientific Research Applications
Biological Activities
3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride exhibits several bioactive properties that make it a candidate for further research:
1. Antimicrobial Properties
- Studies have indicated that this compound possesses antimicrobial activity against various bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes or inhibit specific metabolic pathways .
2. Antioxidant Activity
- The compound has demonstrated antioxidant properties, which are essential in preventing oxidative stress-related diseases. Research shows that it can scavenge free radicals effectively, potentially offering protective effects against cellular damage .
3. Anti-inflammatory Effects
- In vitro studies suggest that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property is particularly relevant for developing treatments for chronic inflammatory diseases .
Applications in Medicinal Chemistry
The versatility of this compound allows for its application in drug development:
1. Drug Design
- As a small molecule scaffold, it serves as a template for synthesizing novel pharmaceuticals targeting various diseases. Its structural features can be modified to enhance potency and selectivity against specific biological targets .
2. Formulation Development
- The compound can be incorporated into drug formulations to improve solubility and bioavailability. Its compatibility with different excipients makes it suitable for various delivery systems .
Agricultural Applications
In agriculture, this compound shows promise as a biopesticide:
1. Pest Resistance
- Research indicates that this compound can act as a natural pesticide by deterring herbivores and inhibiting fungal growth on crops. Its low toxicity profile makes it an environmentally friendly alternative to synthetic pesticides .
Materials Science Applications
The compound's unique chemical structure allows for innovative applications in materials science:
1. Polymer Chemistry
- It can be used as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve material performance in various applications .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations as low as 50 μg/mL.
Case Study 2: Antioxidant Potential
Research conducted by Smith et al. (2023) assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The findings indicated that it exhibited comparable antioxidant activity to well-known antioxidants like ascorbic acid.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride with analogous benzoxazine derivatives and related heterocycles:
Key Research Findings and Differentiation
Structural Modifications and Bioactivity
- Functional Groups: The 8-carbonitrile derivative (C₁₀H₁₀ClN₂O) demonstrates unique electronic properties due to the cyano group, making it suitable for photovoltaic or catalytic applications . In contrast, the methyl carboxylate analog (C₁₁H₁₄ClNO₃) is primarily used in peptide synthesis .
Purity and Stability
- Stability data indicate that benzoxazine hydrochlorides generally require storage at room temperature, avoiding moisture to prevent decomposition .
Commercial Availability
- Suppliers like Shanghai Aladdin Biochemical Technology () and CymitQuimica () prioritize the target compound and its methyl/cyano derivatives, reflecting their broader utility in R&D.
Biological Activity
3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride (CAS No. 90609-95-3) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive review of its biological properties, including its pharmacological effects, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C9H12ClNO2
- Molecular Weight : 201.65 g/mol
- CAS Number : 90609-95-3
- Structure : The compound features a benzoxazine structure which is known for various biological activities.
Anticancer Activity
Research has shown that derivatives of benzoxazinones, including 3,4-dihydro-2H-benzoxazin-2-ylmethanol hydrochloride, exhibit promising anticancer properties. A study indicated that compounds in this class demonstrated cytotoxic activity against HeLa cells with an IC50 value as low as . The structure-activity relationship (SAR) analysis suggested that modifications to the benzoxazine core could enhance potency against cancer cell lines.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for selected derivatives ranged from to , indicating substantial effectiveness .
The proposed mechanisms by which 3,4-dihydro-2H-benzoxazin-2-ylmethanol hydrochloride exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds have been shown to inhibit enzymes such as α-glucosidase, with significant inhibition values reported .
- DNA Intercalation : Studies indicated that these compounds possess the ability to intercalate with DNA, which may contribute to their anticancer effects .
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of various benzoxazinone derivatives for their dual action on thromboxane A2 (TXA2) receptors and prostacyclin (PGI2) receptors. These compounds were identified as potential candidates for cardiovascular therapies due to their ability to modulate platelet aggregation without causing hypotensive side effects .
Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride?
The compound can be synthesized via cyclization of substituted ethanolamine derivatives with ortho-halophenols under basic conditions. For benzoxazine analogs, cyclization using nucleophilic substitution (e.g., 2-chloroethanol derivatives reacting with aminophenols) is common . Post-synthesis, hydrochloride salt formation is achieved by treating the free base with HCl in ethanol. Structural validation requires NMR (¹H/¹³C) and mass spectrometry .
Q. What purification methods are effective for isolating high-purity samples?
Recrystallization using ethanol/water mixtures is typical for benzoxazine derivatives. For impurities with similar polarity, preparative HPLC with a C18 column and gradient elution (e.g., 0.1% formic acid in water/acetonitrile) is recommended. Solid-phase extraction (SPE) using Oasis HLB cartridges can remove residual solvents or byproducts .
Q. How is the compound structurally characterized in academic research?
- NMR : ¹H and ¹³C spectra identify proton environments and carbon frameworks. For example, the methoxy group in benzoxazines resonates at δ 3.2–3.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks, critical for understanding solid-state stability .
Advanced Research Questions
Q. What analytical methods are suitable for quantifying the compound in complex matrices (e.g., biological samples)?
LC-MS/MS with electrospray ionization (ESI) is preferred. Use a C18 column (2.1 × 50 mm, 1.7 µm) and a gradient of 0.1% formic acid in water/acetonitrile. Quantify via multiple reaction monitoring (MRM) transitions specific to the compound’s fragmentation . For metabolites, employ in-source collision-induced dissociation (CID) to identify hydroxylated or demethylated derivatives .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Stability studies should include:
- Hydrolytic Stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC. Benzoxazine rings are prone to hydrolysis at acidic pH .
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. Hydrochloride salts generally degrade above 200°C .
Q. What strategies are used to resolve contradictions in solubility data reported across studies?
Discrepancies often arise from polymorphic forms or residual solvents. Characterize solubility in:
- Aqueous Buffers : Use shake-flask method with UV quantification.
- Organic Solvents : Compare results with Hansen solubility parameters. If inconsistencies persist, perform X-ray powder diffraction (XRPD) to identify polymorphs .
Q. How can researchers investigate the compound’s interaction with biological targets (e.g., receptors)?
Q. What forced degradation studies are recommended for regulatory submissions?
Expose the compound to:
- Oxidative Stress : 3% H₂O₂ at 70°C for 24 hours.
- Photolysis : UV light (320–400 nm) for 48 hours.
- Acid/Base Hydrolysis : 0.1M HCl/NaOH at 80°C for 6 hours. Analyze degradation products using LC-HRMS and propose pathways (e.g., N-oxide formation) .
Q. How can in vitro metabolic pathways be elucidated?
Incubate with liver microsomes (human/rat) and NADPH. Extract metabolites using SPE (HLB cartridges) and identify via LC-MSⁿ. For phase II metabolites (e.g., glucuronides), include UDPGA cofactors .
Q. What computational tools predict the compound’s environmental persistence or toxicity?
Use EPI Suite for biodegradability (BIOWIN model) and ECOSAR for aquatic toxicity. Benzoxazine derivatives often show moderate persistence (t½ >60 days) and low acute toxicity to Daphnia magna (EC50 >10 mg/L) .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
